molecular formula C21H19ClN6O2S B15100975 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B15100975
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: KHDLYYNFWZLJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyrazin-2-yl group at position 5. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and further functionalized with a 2-chloro-4,6-dimethylphenyl group.

The synthesis of such compounds typically involves alkylation of a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol), followed by purification via recrystallization .

Eigenschaften

Molekularformel

C21H19ClN6O2S

Molekulargewicht

454.9 g/mol

IUPAC-Name

N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN6O2S/c1-13-8-14(2)19(16(22)9-13)25-18(29)12-31-21-27-26-20(17-10-23-5-6-24-17)28(21)11-15-4-3-7-30-15/h3-10H,11-12H2,1-2H3,(H,25,29)

InChI-Schlüssel

KHDLYYNFWZLJQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Structural Features

The compound features a chlorinated phenyl ring, a furan ring, a pyrazine ring, and a triazole ring. This unique combination of functional groups enhances its interactions with various biological targets, making it a valuable candidate for drug development.

Structural Feature Description
Chlorinated Phenyl Ring Enhances lipophilicity and biological activity.
Furan Ring Contributes to the compound's electron-rich character.
Pyrazine Ring Increases binding affinity to biological targets.
Triazole Ring Known for its antimicrobial and antifungal properties.

Synthesis

The synthesis of this compound typically involves several key reactions that allow for the construction of its complex structure. The process may include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole moiety.
  • Sulfanylation Reaction : Introducing the sulfanyl group through nucleophilic substitution.
  • Acetylation : Finalizing the structure by attaching the acetamide group.

Biological Activity

Research indicates that N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses broad-spectrum antimicrobial properties against various bacterial and fungal strains.
    • Minimum Inhibitory Concentration (MIC) values were determined and compared favorably to conventional antibiotics like ciprofloxacin and ketoconazole .
  • Antifungal Activity : The compound has demonstrated effectiveness against several fungal pathogens in vitro, indicating its potential use in treating fungal infections .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • A study conducted by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of similar compounds in cancer therapy .
  • Another research effort evaluated various derivatives containing triazole moieties for their antimicrobial activity, concluding that compounds with similar structural features exhibited promising results against pathogenic microorganisms .

Vergleich Mit ähnlichen Verbindungen

Pyrazinyl vs. Pyridinyl and Furan Derivatives

The target compound’s pyrazin-2-yl group distinguishes it from analogs like N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (), where pyridin-4-yl replaces pyrazin-2-yl. Pyrazine’s electron-withdrawing nature may enhance binding interactions with target proteins compared to pyridine’s electron-rich system. Similarly, substitution of the furan-2-ylmethyl group with ethyl () or thiophene () alters lipophilicity and metabolic stability. For instance, furan’s oxygen atom may improve solubility relative to thiophene’s sulfur .

Amino vs. Alkyl Substituents

Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () feature an amino group at position 4 of the triazole. This substitution is associated with enhanced anti-exudative activity, with 8/21 compounds outperforming diclofenac sodium in rat models.

Substituent Variations on the Phenyl Ring

The 2-chloro-4,6-dimethylphenyl group in the target compound contrasts with analogs bearing difluorophenyl (), nitro-substituted phenyl (), or methoxy groups (). For example, N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrates how fluorine’s electronegativity fine-tunes pharmacokinetics .

Structural and Activity Comparison Table

Compound Structure Triazole Substituents Phenyl Substituents Key Biological Activity Reference
Target Compound 4-(furan-2-ylmethyl), 5-(pyrazin-2-yl) 2-chloro-4,6-dimethyl Not explicitly reported -
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1-3.21) 4-amino, 5-(furan-2-yl) Varied (e.g., Cl, NO2, OCH3) 15/21 active; 8 > diclofenac
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-pyridin-4-yl 2-chloro-4,6-dimethyl Structural data only
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 2,4-difluoro Not explicitly reported

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.